molecular formula C12H13N5O4 B2838851 dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 23951-57-7

dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2838851
CAS RN: 23951-57-7
M. Wt: 291.267
InChI Key: AQZRVEIQCNDSPC-UHFFFAOYSA-N
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Description

Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate, often referred to as DMDT, is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic organic compound containing both a triazole and a dicarboxylate moiety. The two moieties are connected by a methylene bridge. DMDT is a relatively small organic molecule, with a molecular weight of only 191.2 g/mol.

Scientific Research Applications

Bioremediation and Soil Health

The compound has been investigated for its role in bioremediation. Specifically, researchers have explored its potential to enhance microbial degradation of the veterinary antibiotic sulfamethazine in agricultural soils . Sulfamethazine is a bacteriostatic antibiotic that impedes bacterial growth. By enriching the indigenous soil microbial community with this compound, scientists achieved increased SMZ mineralization, reducing the risk of persistent non-extractable SMZ residues. This approach may also be applicable to other substances.

Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives , including those containing the dimethylpyrimidinyl-triazole core, have been synthesized and evaluated for their anti-fibrosis activity. Among these derivatives, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising anti-fibrotic effects in vitro . These findings suggest potential applications in treating fibrotic conditions.

Antimicrobial Properties

Pyrimidine derivatives, including our compound of interest, have been studied for their antimicrobial activity. While specific data on this compound are limited, the broader class of pyrimidines has shown efficacy against various microorganisms, including bacteria and viruses . Further research could explore its antibacterial and antiviral potential.

Antitumor Investigations

Although direct studies on our compound are scarce, pyrimidine-based molecules have been investigated as potential antitumor agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis . Investigating the antitumor properties of our compound could be worthwhile.

Collagen Prolyl 4-Hydroxylase Inhibition

The compound’s structure suggests a potential role in inhibiting collagen prolyl 4-hydroxylases, enzymes involved in collagen biosynthesis. These enzymes play a crucial role in fibrosis and tissue remodeling . Further mechanistic studies are needed to confirm this hypothesis.

Privileged Structure in Medicinal Chemistry

The pyrimidine moiety, which our compound contains, is considered a privileged structure in medicinal chemistry. Compounds with pyrimidine cores often exhibit diverse biological activities, including antimicrobial, antiviral, and antifibrotic effects . Researchers may explore our compound as a scaffold for designing novel drugs.

properties

IUPAC Name

dimethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-5-7(2)14-12(13-6)17-9(11(19)21-4)8(15-16-17)10(18)20-3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRVEIQCNDSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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